![molecular formula C14H15BrN2O2 B2984477 ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 957044-07-4](/img/structure/B2984477.png)
ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-bromophenyl)acetamide is a compound that has a similar structure . It has an empirical formula of C10H12BrNO and a molecular weight of 242.11 .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For similar compounds, reactions may involve electrophilic substitution or elimination reactions .Scientific Research Applications
Synthetic Applications in Radical Cyclisation
Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is utilized in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization. This process involves using 2-(2-Bromophenyl)ethyl groups as building blocks, which are effective for cyclisation onto azoles like imidazoles, pyrroles, indoles, and pyrazoles. The technique involves alkylating azoles to create radical precursors, followed by cyclization to yield new 6-membered rings attached to the azoles. Such processes are significant for creating complex molecular structures in pharmaceutical research and chemical synthesis (Allin et al., 2005).
Development of Antimicrobial Agents
A derivative of this compound, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, has been evaluated for antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, showing promising results as a potential antimicrobial agent (Radwan et al., 2014).
Potential in Nonlinear Optical Materials
Research into the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates reveals potential applications in optical limiting. Compounds like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate have been identified as candidates for optical limiting applications, indicating their use in the development of materials for photonic and optoelectronic technologies (Chandrakantha et al., 2013).
Use in Crystallography and Molecular Structure Analysis
This compound and its derivatives are also significant in crystallography and molecular structure analysis. Research in this area focuses on understanding the molecular and crystal structures of these compounds, which is crucial for the development of new materials and drugs. Studies involve techniques like X-ray crystallography, NMR spectroscopy, and computational methods to analyze the molecular structure and properties (Viveka et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)15/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYMLUPWSRLVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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